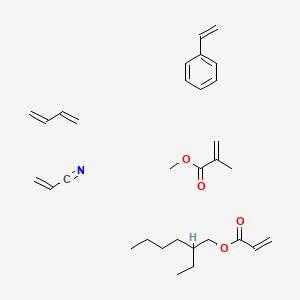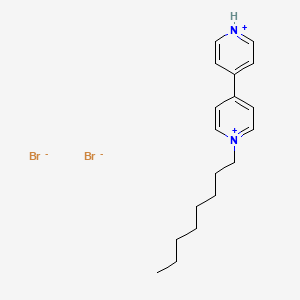![molecular formula C8H12NO3P B14673374 [(Benzylamino)methyl]phosphonic acid CAS No. 49622-09-5](/img/structure/B14673374.png)
[(Benzylamino)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Benzylamino)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a benzylamino group attached to a methylphosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylamino)methyl]phosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
[(Benzylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Applications De Recherche Scientifique
[(Benzylamino)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of [(Benzylamino)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the benzyl group.
Phosphonoacetic acid: Contains a phosphonic acid moiety but with different substituents.
Glyphosate: A widely known herbicide with a phosphonic acid group.
Uniqueness
[(Benzylamino)methyl]phosphonic acid is unique due to the presence of both a benzylamino group and a methylphosphonic acid moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
49622-09-5 |
|---|---|
Formule moléculaire |
C8H12NO3P |
Poids moléculaire |
201.16 g/mol |
Nom IUPAC |
(benzylamino)methylphosphonic acid |
InChI |
InChI=1S/C8H12NO3P/c10-13(11,12)7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,10,11,12) |
Clé InChI |
YTSVWPKOWYIUDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)







